REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:18]1[C:23]2[CH:24]=[C:25]([I:27])[S:26][C:22]=2[C:21]([C:28]#[N:29])=[CH:20][N:19]=1>CN1C(=O)CCC1>[I:27][C:25]1[S:26][C:22]2[C:21]([C:28]#[N:29])=[CH:20][N:19]=[C:18]([NH:8][CH2:7][C:6]3[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[C:23]=2[CH:24]=1 |f:1.2.3|
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Name
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|
Quantity
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3.66 mL
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Type
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reactant
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Smiles
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COC1=CC=C(CN)C=C1
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Name
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|
Quantity
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7.76 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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|
Quantity
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7.52 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C2=C1C=C(S2)I)C#N
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Name
|
|
Quantity
|
41.3 mL
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Type
|
solvent
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Smiles
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CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
NMP was distilled away under reduced pressure
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
The product was recrystallized from 350 mL of toluene
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Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=2C(=NC=C(C2S1)C#N)NCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.75 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |